Antimycobacterial Potency: (+)-Alantolactone Demonstrates a 4-Fold Lower MIC Than Reduced and Semi-Synthetic Derivatives
In a radiorespirometric bioassay against Mycobacterium tuberculosis, (+)-alantolactone exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL. This potency was equivalent to that of its structural isomer isoalantolactone but 4-fold more potent than structurally modified derivatives such as 11,13-dihydroxyalantolactone, 11αH,13-dihydroisoalantolactone, and alloalantolactone, all of which showed MIC values of 128 μg/mL or higher. Notably, the semi-synthetic epoxide derivative 5α-epoxyalantolactone displayed the highest potency in the series (MIC = 8 μg/mL), confirming that the α-methylene-γ-lactone moiety is essential but not solely sufficient for optimal antimycobacterial activity [1].
| Evidence Dimension | Antimycobacterial minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | 32 μg/mL |
| Comparator Or Baseline | 11,13-Dihydroxyalantolactone, 11αH,13-dihydroisoalantolactone, alloalantolactone (all 128 μg/mL or higher); 5α-Epoxyalantolactone (8 μg/mL); Isoalantolactone (32 μg/mL) |
| Quantified Difference | 4-fold more potent than reduced/derivative analogs (32 vs ≥128 μg/mL); equal to isoalantolactone but 4-fold less potent than 5α-epoxy derivative |
| Conditions | M. tuberculosis radiorespirometric bioassay |
Why This Matters
For anti-tubercular drug discovery programs, the 32 μg/mL baseline MIC of (+)-alantolactone provides a defined potency benchmark; using reduced analogs (MIC ≥128 μg/mL) may yield false negatives in primary screening.
- [1] Cantrell CL, Abate L, Fronczek FR, Franzblau SG, Quijano L, Fischer NH. Antimycobacterial eudesmanolides from Inula helenium and Rudbeckia subtomentosa. Planta Med. 1999;65(4):351-355. View Source
